DM-Ppp

Description

DM-Ppp (chemical name unspecified in provided evidence) is a potent antagonist of metabotropic glutamate receptor 1 (mGlu1), a G protein-coupled receptor implicated in neurological disorders such as anxiety, Parkinson’s disease, and chronic pain. Pharmacological data from reveal that this compound exhibits an IC50 of 16 nM and a binding affinity (Ki) of 11 nM for mGlu1 receptors, positioning it as a moderately potent compound in this class. This compound’s development aligns with efforts to modulate glutamate signaling pathways, which are critical for synaptic plasticity and neurotransmission .

Properties

Molecular Formula |

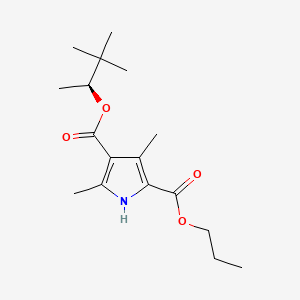

C17H27NO4 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

4-O-[(2S)-3,3-dimethylbutan-2-yl] 2-O-propyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C17H27NO4/c1-8-9-21-16(20)14-10(2)13(11(3)18-14)15(19)22-12(4)17(5,6)7/h12,18H,8-9H2,1-7H3/t12-/m0/s1 |

InChI Key |

DOYZAIRDDZPMQZ-LBPRGKRZSA-N |

Isomeric SMILES |

CCCOC(=O)C1=C(C(=C(N1)C)C(=O)O[C@@H](C)C(C)(C)C)C |

Canonical SMILES |

CCCOC(=O)C1=C(C(=C(N1)C)C(=O)OC(C)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of DM-PPP involves several steps, starting with the preparation of the pyrrole ring and subsequent functionalization to introduce the desired substituents. The synthetic route typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction between a diketone and an amine.

Introduction of Substituents: The pyrrole ring is then functionalized by introducing the 3,3-dimethylbutan-2-yl and propyl groups through alkylation reactions.

Esterification: The final step involves the esterification of the carboxyl groups to form the desired diester compound.

Chemical Reactions Analysis

DM-PPP undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrole ring.

Substitution: Substitution reactions can be used to introduce different substituents on the pyrrole ring or the ester groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DM-PPP has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the behavior of pyrrole derivatives and their interactions with various reagents.

Mechanism of Action

DM-PPP exerts its effects by selectively binding to and inhibiting mGluR1 receptors. These receptors are G-protein coupled receptors that play a crucial role in synaptic plasticity and other neurophysiological processes . By inhibiting mGluR1 receptors, this compound can modulate calcium mobilization and reduce neuronal excitability, leading to its antinociceptive effects . The compound interacts with the seven transmembrane domain of the receptor, which is essential for its activity .

Comparison with Similar Compounds

Key Observations:

Potency : this compound is 10-fold more potent than Bay 36-7620 (IC50 = 160 nM) but significantly less potent than JNJ 16259685 (IC50 = 0.55 nM). The disparity in IC50 and Ki values between this compound and JNJ 16259685 highlights structural or mechanistic differences influencing functional activity .

Binding Affinity : this compound’s Ki (11 nM) is comparable to Bay 36-7620 (11.2 nM), suggesting similar receptor-binding efficiency despite differences in functional inhibition.

Structural and Mechanistic Insights

While structural data for this compound are absent in the evidence, Bay 36-7620 and JNJ 16259685 are known to act as non-competitive allosteric inhibitors, binding to sites distinct from the orthosteric glutamate-binding pocket. This mechanism may explain their higher selectivity and potency compared to this compound, which could act via a different binding mode .

Clinical and Preclinical Implications

- This compound : Its moderate potency may limit therapeutic utility compared to JNJ 16259685, which has advanced to preclinical studies for neurodegenerative diseases.

- JNJ 16259685: With sub-nanomolar potency and high selectivity, it is a preferred candidate for targeting mGlu1 without significant off-target effects.

- Bay 36-7620 : Despite lower potency, its selectivity makes it a valuable tool compound for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.